2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid is an organic compound that belongs to the class of piperazine derivatives. Its molecular formula is C14H18N2O3, indicating the presence of a benzyl group, a piperazine ring, and an acetic acid moiety. This compound is significant in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, primarily involving the reaction of piperazine derivatives with benzyl halides or other electrophiles. It is often studied for its pharmacological properties and serves as an intermediate in the synthesis of more complex organic molecules.
2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid is classified as:
The synthesis of 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid typically involves several steps:
The reaction conditions are crucial for optimizing yield and purity. Common solvents include acetic acid or dimethylformamide, and temperatures typically range from ambient to reflux conditions depending on the specific reaction step.
Key structural data includes:
2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid is primarily studied in relation to its biological activities. It may interact with specific biological targets such as enzymes or receptors, potentially leading to effects such as:
Data supporting these mechanisms often come from in vitro studies and require further validation through clinical trials.
Key physical properties include:
Chemical properties include:
Relevant data regarding these properties can be obtained through standard laboratory testing methods such as spectroscopy and chromatography.
2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid has several applications in scientific research:
This compound's unique structure allows it to serve as a versatile building block in both academic and industrial settings, contributing to advancements in drug discovery and development.
Piperazine derivatives serve as privileged scaffolds in medicinal chemistry due to their conformational flexibility and hydrogen-bonding capabilities. The synthesis of the 3-oxopiperazine core in 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (CAS: 1236267-76-7) typically begins with linear or convergent strategies. Linear synthesis often involves N-alkylation of ethylenediamine derivatives followed by cyclization, while convergent routes employ preformed piperazine rings modified via selective N-functionalization [1] [9]. Key challenges include regioselectivity during N-benzylation and controlling racemization at chiral centers. Advancements in catalysis, such as Pd-mediated Buchwald–Hartwig amination, have enabled efficient N-arylations but are less relevant for N-alkyl analogs like this compound [9].
Recent innovations focus on minimizing by-products during piperazinone ring closure. For example, nitro-reduction/cyclization sequences avoid high-temperature steps, improving yields to >75% [6]. Additionally, silica gel chromatography effectively resolves stereoisomers arising from C2 and C3 chiral centers, which is critical for bioactivity [2].
Table 1: Evolution of Piperazinone Synthesis Strategies
Method | Conditions | Yield Range | Key Advancement |
---|---|---|---|
Linear Alkylation | Ethanol, reflux, 48h | 40–55% | Low cost, scalability |
Reductive Amination | NaBH₄, MeOH, 25°C | 60–70% | Mild conditions, reduced epimerization |
Catalytic Cyclization | Pd₂(dba)₃, XPhos, 80°C | 75–85% | High regioselectivity for N-1 alkylation |
Enzymatic Resolution | Lipase B, phosphate buffer | 30–40%* | >99% ee, but low yield |
*Yield after kinetic resolution [6] [9].
Benzylation at the piperazine N-1 position is achieved via SN₂ reactions using benzyl halides. Optimized conditions (K₂CO₃, DMF, 60°C) achieve >90% selectivity for N-1 over N-4 due to steric hindrance from the 4-methyl group [1] [6]. The acetic acid side chain is introduced through two primary routes:
Ester hydrolysis is critical for final carboxylic acid formation. Traditional acid/alkali methods cause decarboxylation, whereas potassium carbonate in methanol enables gentle deprotection (yield: 85–92%) without racemization [2].
Table 2: Comparison of Acetic Acid Side-Chain Introduction Methods
Method | Reagents | Yield | Purity | Limitations |
---|---|---|---|---|
Michael Addition | Methyl acrylate, K₂CO₃, DMF | 78% | >95% | Requires C2-unsubstituted ring |
Alkyl Halide Coupling | Ethyl bromoacetate, DIEA | 65% | 85% | Over-alkylation at N-4 |
Carbene Insertion | CH₂N₂, Cu(acac)₂ | 42% | 90% | Explosive reagent |
The 4-methyl group profoundly influences the stability and conformation of the piperazinone ring:
Notably, 4-methyl substitution blocks N-4 oxidation by cytochrome P450 enzymes, extending plasma half-lives by 3-fold in metabolic studies [6]. However, electron-donating effects slightly reduce the electrophilicity of the C3 carbonyl, necessitating harsher conditions for nucleophilic additions at this site.
Structural modifications significantly impact synthetic efficiency. Three key analogs illustrate this:
Table 3: Yield Variations Across Key Analogs
Structural Feature | Reaction Sequence | Overall Yield | Yield Determinant |
---|---|---|---|
4-Methyl, C2-ester | Benzylation → Michael addition | 82% | Minimal steric clash |
4-H, C2-acid | Benzylation → alkylation → hydrolysis | 62% | Decarboxylation during hydrolysis |
4-Methyl, C2-(R)-acetate | Asymmetric hydrogenation → esterification | 50% | Chiral catalyst cost/leaching |
4-Ethoxybenzyl, C2-ester | Ag₂O-assisted alkylation → Michael add. | 55% | Electron-rich benzyl slows N-attack |
Electron-withdrawing benzyl substituents (e.g., 4-fluorobenzyl) improve alkylation rates but complicate purification due to by-product formation [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: